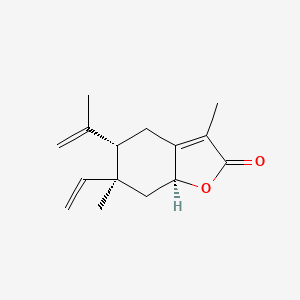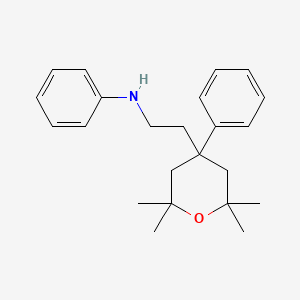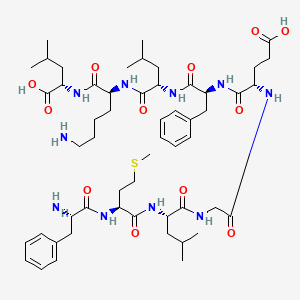
Sucantomotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucantomotide is an immunological agent used for active immunization, particularly in antineoplastic (anti-cancer) treatments . It is a peptide with the molecular formula C₅₄H₈₄N₁₀O₁₂S and a molecular weight of 1097.37 g/mol . This compound has shown promise in scientific research for its potential to stimulate the immune system to target and destroy cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucantomotide involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Sucantomotide can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiol-containing compounds.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptide chains with altered side chains.
科学研究应用
Sucantomotide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in immune system activation and cancer immunotherapy.
Medicine: Explored as a potential therapeutic agent for cancer treatment through active immunization.
Industry: Utilized in the development of peptide-based drugs and vaccines.
作用机制
Sucantomotide exerts its effects by stimulating the immune system to recognize and attack cancer cells. The mechanism involves:
Molecular Targets: this compound targets specific antigens on cancer cells, leading to their recognition by immune cells.
Pathways Involved: Activation of T-cells and other immune pathways, resulting in the destruction of cancer cells.
相似化合物的比较
Similar Compounds
Peptide-based Vaccines: Other peptide-based vaccines like Melanoma Antigen Peptide (MAGE) and Human Papillomavirus (HPV) peptides.
Immunological Agents: Compounds like Keytruda (pembrolizumab) and Opdivo (nivolumab) which also stimulate the immune system.
Uniqueness
Sucantomotide is unique in its specific sequence and structure, which allows it to target particular cancer antigens effectively. Its ability to induce a strong immune response makes it a promising candidate for cancer immunotherapy.
属性
分子式 |
C54H84N10O12S |
|---|---|
分子量 |
1097.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C54H84N10O12S/c1-32(2)26-41(61-51(72)40(23-25-77-7)59-47(68)37(56)29-35-16-10-8-11-17-35)48(69)57-31-45(65)58-39(21-22-46(66)67)50(71)63-43(30-36-18-12-9-13-19-36)53(74)62-42(27-33(3)4)52(73)60-38(20-14-15-24-55)49(70)64-44(54(75)76)28-34(5)6/h8-13,16-19,32-34,37-44H,14-15,20-31,55-56H2,1-7H3,(H,57,69)(H,58,65)(H,59,68)(H,60,73)(H,61,72)(H,62,74)(H,63,71)(H,64,70)(H,66,67)(H,75,76)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI 键 |
DGQROMTVYDAXAP-YTAGXALCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


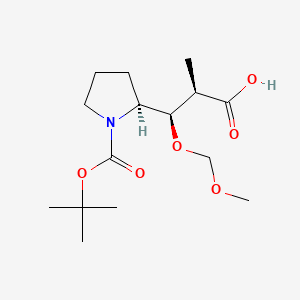
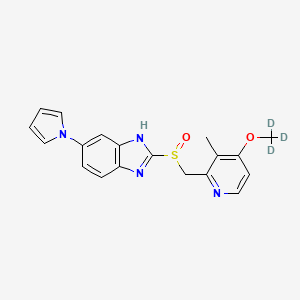
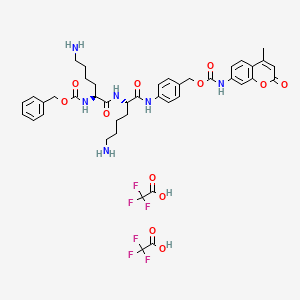
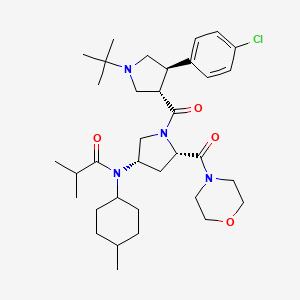
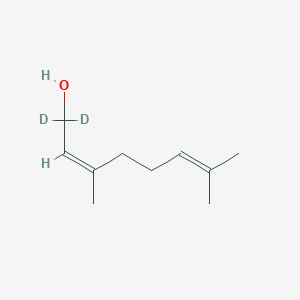


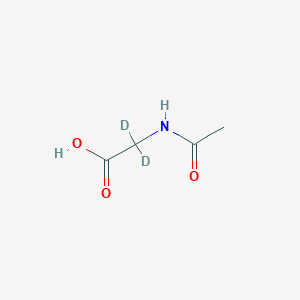
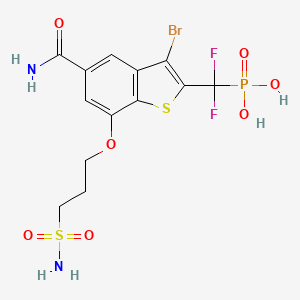

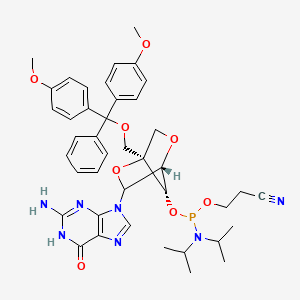
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
